molecular formula C35H61N13O10 B550063 C3a (70-77)

C3a (70-77)

Cat. No.: B550063
M. Wt: 823.9 g/mol
InChI Key: LYTNSBOBASKUDN-GUQPKPMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The peptide “Ala-Ser-His-Leu-Gly-Leu-Ala-Arg” is a synthetic COOH-terminal octapeptide, also known as Anaphylatoxin C3a fragment 70-77 . It is identical to the COOH-terminal sequence of human C3a anaphylatoxin . The primary target of this peptide is the guinea pig ileum and uterus .

Mode of Action

The peptide interacts with its targets, causing contraction of the guinea pig ileum and uterus . This suggests that it may have a role in muscle contraction and relaxation, possibly by interacting with specific receptors or ion channels in the muscle tissue.

Result of Action

The primary result of the action of this peptide is the contraction of the guinea pig ileum and uterus . This suggests that it may have potential applications in the study of muscle contraction and relaxation, and could potentially be used in the development of drugs for conditions related to muscle function.

Chemical Reactions Analysis

Types of Reactions

C3a (70-77) undergoes various biochemical reactions, including:

Common Reagents and Conditions

The common reagents used in the synthesis of C3a (70-77) include:

Major Products Formed

The major product formed from the synthesis of C3a (70-77) is the octapeptide itself, which can then be used in various biological assays and research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNSBOBASKUDN-GUQPKPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C3a (70-77)
Reactant of Route 2
C3a (70-77)
Reactant of Route 3
C3a (70-77)
Reactant of Route 4
C3a (70-77)
Reactant of Route 5
C3a (70-77)
Reactant of Route 6
C3a (70-77)
Customer
Q & A

Q1: How does Ala-Ser-His-Leu-Gly-Leu-Ala-Arg exert its biological effects? What are the downstream consequences?

A1: While the exact mechanism of interaction remains unclear, research suggests that Ala-Ser-His-Leu-Gly-Leu-Ala-Arg binds to specific receptors, likely similar to the C3a receptor, on the surface of target cells [, ]. This binding triggers a cascade of intracellular events, ultimately leading to:

  • Smooth muscle contraction: Observed in guinea pig ileum and uterus preparations [, ].
  • Histamine release: From rat mast cells, contributing to inflammatory responses [, ].
  • Increased vascular permeability: Observed in both guinea pig and human skin models [].

Q2: What is the structural significance of the C-terminal arginine in Ala-Ser-His-Leu-Gly-Leu-Ala-Arg for its activity?

A2: The C-terminal arginine residue is crucial for the peptide's biological activity. Studies demonstrate that removing this arginine, resulting in the peptide Ala-Ser-His-Leu-Gly-Leu-Ala-Gly, drastically reduces its potency to approximately 1% compared to the full octapeptide []. This suggests that the positive charge and/or specific interactions mediated by the arginine side chain are essential for receptor binding and subsequent activation [].

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